1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-17-12-11(13(18)16-14(17)19)10(7-8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAGIIFOCRJXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction typically involves heating the starting materials with sodium methoxide in butanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of suitable catalysts, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrido[2,3-d]pyrimidine core
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Benzylamine can be used for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while reduction with hydrogenation can produce reduced derivatives of the pyrido[2,3-d]pyrimidine core .
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities:
- Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The planar structure of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine allows for DNA intercalation, which may disrupt replication and transcription processes, leading to cell death in cancerous cells .
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens. The presence of the phenyl group enhances the compound's interaction with microbial membranes .
- Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit enzymes such as urease, which is crucial for nitrogen metabolism in plants and microorganisms .
Anticancer Research
One notable study investigated the anticancer activity of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine derivatives against various cancer cell lines. The results demonstrated that certain modifications to the compound significantly increased cytotoxicity compared to standard chemotherapeutics .
Antimicrobial Testing
In another study focusing on antimicrobial applications, derivatives were tested against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antimicrobial activity .
Comparative Analysis of Related Compounds
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Methyl group at position 5 | Anticancer activity |
| 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Methyl group at position 7 | Antimicrobial properties |
| 6-Amino-pyrido[2,3-d]pyrimidine | Amino group at position 6 | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell proliferation, survival, and inflammation
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
Key Observations:
- Substituent Position : Methyl groups at position 1 (e.g., 1-CH₃) are common in active herbicidal compounds, while substitutions at position 3 (e.g., 3-CH₃ in 2o) modulate electronic profiles .
- Aromatic Substitutions : Fluorinated or chlorinated phenyl groups (e.g., 2,3,4-F₃C₆H₂ in 2o) enhance electron-withdrawing effects, improving LUMO acceptor capacity .
- Steric Effects : Bulky groups like p-tolyl () or cyclohexyl () reduce herbicidal activity due to steric hindrance .
Electronic and Thermodynamic Properties
Table 2: Frontier Molecular Orbital (FMO) Energies
- HOMO Localization : In 1-methyl-5-phenyl derivatives, HOMO resides on the pyrido-pyrimidine ring, facilitating electron donation to PPO .
- LUMO Energy : Higher LUMO energies (closer to flumioxazin) correlate with stronger acceptor capacity, critical for binding to PPO’s catalytic site .
Bioactivity Across Structural Analogues
Table 3: Antimicrobial vs. Herbicidal Activity
- Core Modifications: Replacing pyrido with thieno rings (e.g., thieno[2,3-d]pyrimidine) introduces sulfur atoms, altering electronic properties and enabling antimicrobial activity .
- Substituent Diversity : Imidazo[1,2-a]pyridine or thiazole groups enhance antimicrobial targeting, likely via TrmD inhibition .
Biological Activity
1-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its fused pyridine and pyrimidine ring structure. This compound is part of the pyrido[2,3-d]pyrimidine class, which has been recognized for a variety of biological activities and potential therapeutic applications. The unique chemical properties of this compound arise from its structural features, including the presence of nitrogen atoms in the pyrimidine ring and a phenyl group at the 5-position.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H12N4O2
- Molecular Weight : 284.28 g/mol
The compound's planar structure facilitates intercalation with DNA, which may disrupt replication and transcription processes, contributing to its biological activity.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds within this class have shown promising anticancer properties. The ability to intercalate DNA suggests a mechanism by which these compounds can inhibit cancer cell proliferation. For instance, derivatives of pyrido[2,3-d]pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines, displaying significant inhibitory activity .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. In vitro tests have demonstrated that it exhibits activity against several pathogenic bacteria and fungi. For example, derivatives of similar structures have shown moderate to potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of key enzymes involved in various biochemical pathways. Notably, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. This inhibition can disrupt critical signaling pathways like the PI3K/AKT/mTOR pathway, leading to reduced cell survival and proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
Synthesis Methods
The synthesis of this compound can be achieved through various methods including cyclization reactions involving N-acylated precursors. Typical conditions include heating with bases such as sodium methoxide under reflux to yield high-purity products suitable for biological testing .
Q & A
Q. What are the common synthetic routes for 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?
The synthesis typically involves cyclocondensation and alkylation reactions. For example, pyrido[2,3-d]pyrimidine derivatives can be synthesized via reactions of substituted uracils with ketones or nitriles under basic conditions, followed by alkylation at the N1 position using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a promoter . Key steps include bromoacetylation of precursor molecules and subsequent heterocyclization with nucleophiles like thioacetamide .
Q. Which spectroscopic techniques are routinely used to confirm the structure of this compound?
- 1H NMR : Signals for methyl groups (δ 2.67–3.88 ppm), aromatic protons (δ 7.00–7.62 ppm), and NH protons (δ 9.68–10.41 ppm) are critical for confirming substituents and hydrogen bonding .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 355–365 [M⁺]) validate molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Absorbance bands for carbonyl groups (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) confirm the pyrimidinedione core .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the three-dimensional structure and intermolecular interactions of this compound?
X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) and intermolecular interactions. Key findings include:
- Hydrogen bonds : C–H⋯N and C–H⋯O interactions stabilize crystal packing .
- π–π stacking : Edge-to-face interactions (centroid distances ~3.06–3.10 Å) contribute to extended 3D networks .
- Planarity deviations : Methyl and ethyl substituents influence packing efficiency .
Q. What strategies are employed to resolve contradictions in antimicrobial activity data across different substituted derivatives?
- Substituent analysis : Position 1 alkylation (e.g., benzyl vs. acetamide groups) reduces activity compared to the unsubstituted parent compound, as seen in Staphylococcus aureus inhibition studies .
- Assay standardization : Use consistent agar diffusion and dilution methods (e.g., MIC values) to minimize variability .
- Comparative studies : Cross-reference activity against reference drugs (e.g., Metronidazole) to validate potency .
Q. How can computational methods like molecular docking predict the biological targets of this compound?
- Target selection : Focus on bacterial enzymes (e.g., TrmD from Pseudomonas aeruginosa) implicated in antimicrobial resistance .
- Docking protocols : Use software like AutoDock Vina to assess binding affinities. For example, 6-(imidazo[1,2-a]pyridin-2-yl) derivatives show moderate TrmD inhibition despite suboptimal docking scores, suggesting off-target effects .
- MD simulations : Validate stability of ligand-protein complexes over time .
Q. What are the key considerations in designing SAR studies for optimizing the herbicidal activity of pyrido[2,3-d]pyrimidine derivatives?
- Substituent placement : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 5 to enhance herbicidal potency .
- Steric effects : Bulky substituents (e.g., 4-methylbenzyl) may reduce activity due to steric hindrance .
- Bioassay design : Test pre-emergence and post-emergence herbicidal effects at varying concentrations (e.g., 100–500 μg/mL) to identify dose-dependent trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
